3-hydroxy-5-(3-methoxyphenyl)-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Description
3-hydroxy-5-(3-methoxyphenyl)-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(3-methoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-16(2)33-19-12-10-17(11-13-19)24(29)22-23(18-7-6-8-20(15-18)32-3)28(26(31)25(22)30)21-9-4-5-14-27-21/h4-16,23,29H,1-3H3/b24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSKNEKJAZTDRV-ZNTNEXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)OC)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-(3-methoxyphenyl)-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The process may include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Hydroxy Group: This step may involve selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation or acylation reaction.
Incorporation of the Propan-2-yloxybenzoyl Group: This step may involve esterification or etherification reactions.
Addition of the Pyridin-2-yl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as chromatography or recrystallization to purify the final product.
Scalability: Ensuring the process can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be used in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes.
Biological Probes: It can be used as a probe to study biological processes.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new drugs.
Therapeutic Agents: It may have therapeutic properties for treating specific diseases.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.
Pharmaceuticals: It may be used in the production of pharmaceutical products.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-(3-methoxyphenyl)-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-5-(3-methoxyphenyl)-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- 3-hydroxy-5-(3-methoxyphenyl)-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-thione
- 3-hydroxy-5-(3-methoxyphenyl)-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
